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Compound of Interest

Compound Name: Methyl 5-oxohept-6-enoate

Cat. No.: B15478925 Get Quote

Introduction

Methyl 5-oxohept-6-enoate is a bifunctional molecule containing both a methyl ester and a

vinyl ketone. This unique combination of functional groups makes it a versatile building block in

organic synthesis, susceptible to a variety of chemical transformations. The presence of a

Michael acceptor system (the α,β-unsaturated ketone), a nucleophilic site (the enolizable α-

protons to the ketone), and an electrophilic ester allows for a diverse range of reactions. These

notes detail several key reactions and provide protocols for their application.

Key Reactions and Applications
The reactivity of methyl 5-oxohept-6-enoate can be categorized by the reactive center

involved:

Michael Addition to the Vinyl Ketone: The conjugated system is a prime target for

nucleophilic attack. This reaction is fundamental for carbon-carbon and carbon-heteroatom

bond formation at the β-position to the ketone.

Robinson Annulation: This powerful ring-forming reaction utilizes both the Michael acceptor

properties and the enolizable nature of the ketone. It is a cornerstone for the synthesis of six-

membered rings, particularly in steroid synthesis.

Diels-Alder Reaction: The electron-deficient alkene of the vinyl ketone moiety serves as an

excellent dienophile in [4+2] cycloaddition reactions, providing a direct route to substituted
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cyclohexene derivatives.

Selective Reductions: The presence of two distinct carbonyl groups (ketone and ester)

allows for selective reduction, enabling access to diols or hydroxy esters, which are valuable

synthetic intermediates.

Michael Addition
The conjugate addition of nucleophiles to the vinyl ketone moiety of methyl 5-oxohept-6-
enoate is a high-yield reaction for forming new bonds at the C7 position. A common application

is the addition of cyanide, which can be a precursor to other functional groups.

Experimental Protocol: Hydrocyanation of Methyl 5-
oxohept-6-enoate
This protocol describes the addition of a cyanide nucleophile to the β-carbon of the vinyl

ketone.

Reaction Setup: A solution of methyl 5-oxohept-6-enoate (1.0 eq) in a suitable solvent such

as tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere

(e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

Reagent Addition: A solution of diethylaluminum cyanide (Et₂AlCN) (1.2 eq) in toluene is

added dropwise to the cooled solution over a period of 15-20 minutes.

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)

until the starting material is consumed.

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of

sodium bicarbonate (NaHCO₃). The mixture is then extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate

(Na₂SO₄), filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to yield the

desired 3-(4-(methoxycarbonyl)butanoyl)propanenitrile.
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Reactant Reagent Solvent
Temperatur
e

Reaction
Time

Yield (%)

Methyl 5-

oxohept-6-

enoate

Et₂AlCN THF 0 °C 2-4 h 85-95

Robinson Annulation
The Robinson annulation is a classic tandem reaction that forms a six-membered ring by

combining a Michael addition with an intramolecular aldol condensation. Methyl 5-oxohept-6-
enoate is an ideal Michael acceptor for this transformation.

Experimental Protocol: Robinson Annulation with 2-
Methylcyclohexanone
This protocol outlines the synthesis of a bicyclic enone starting from methyl 5-oxohept-6-
enoate and 2-methylcyclohexanone.

Enolate Formation: 2-Methylcyclohexanone (1.0 eq) is dissolved in dry THF under an inert

atmosphere. The solution is cooled to -78 °C (dry ice/acetone bath), and a strong base such

as lithium diisopropylamide (LDA) (1.1 eq) is added slowly to form the lithium enolate.

Michael Addition: Methyl 5-oxohept-6-enoate (1.0 eq), dissolved in dry THF, is added

dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature

for a specified time to allow for the conjugate addition to complete.

Aldol Condensation & Cyclization: The temperature is slowly raised to room temperature,

and an aqueous solution of potassium hydroxide (KOH) is added to promote the

intramolecular aldol condensation and subsequent dehydration.

Workup: The reaction mixture is neutralized with dilute hydrochloric acid (HCl) and extracted

with ether. The combined organic extracts are washed with water and brine, dried over

anhydrous magnesium sulfate (MgSO₄), and concentrated in vacuo.

Purification: The resulting crude oil is purified by flash chromatography on silica gel to afford

the annulated product.
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Data Summary
Michael
Acceptor

Michael
Donor

Base Solvent
Temperatur
e

Yield (%)

Methyl 5-

oxohept-6-

enoate

2-

Methylcycloh

exanone

LDA THF
-78 °C to

room temp.
70-80
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Workflow for the Robinson Annulation.

Diels-Alder Reaction
The electron-withdrawing nature of the vinyl ketone system in methyl 5-oxohept-6-enoate
makes it a reactive dienophile for [4+2] cycloaddition reactions with various dienes, leading to

the formation of substituted cyclohexenes.

Experimental Protocol: Diels-Alder Reaction with
Isoprene
This protocol details the cycloaddition reaction between methyl 5-oxohept-6-enoate and

isoprene, a common diene.

Reaction Setup: Methyl 5-oxohept-6-enoate (1.0 eq) and a slight excess of isoprene (1.2

eq) are dissolved in a suitable solvent like toluene in a sealed reaction vessel. A Lewis acid

catalyst, such as aluminum chloride (AlCl₃) (0.1 eq), can be added to enhance the reaction

rate and regioselectivity.

Reaction Conditions: The mixture is heated to a temperature between 80-110 °C. The

reaction progress is monitored by TLC or GC-MS.

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched

with water. The organic layer is separated, and the aqueous layer is extracted with ethyl

acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and the

solvent is removed under reduced pressure.

Purification: The crude product, a mixture of regioisomers, is purified by column

chromatography on silica gel.

Data Summary
Dienophile Diene Catalyst Solvent

Temperatur
e

Yield (%)

Methyl 5-

oxohept-6-

enoate

Isoprene AlCl₃ Toluene 110 °C 80-90
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Reaction Pathway

Reactants
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Diels-Alder reaction pathway.

Selective Reduction
The differential reactivity of the ketone and ester carbonyls in methyl 5-oxohept-6-enoate
allows for selective reduction using appropriate reducing agents. Sodium borohydride (NaBH₄)

is a mild reducing agent that selectively reduces ketones in the presence of esters.

Experimental Protocol: Selective Reduction of the
Ketone
This protocol describes the selective reduction of the C5-ketone to a secondary alcohol.

Reaction Setup: Methyl 5-oxohept-6-enoate (1.0 eq) is dissolved in methanol (MeOH) in a

round-bottom flask and cooled to 0 °C.

Reagent Addition: Sodium borohydride (NaBH₄) (1.1 eq) is added portion-wise to the

solution, maintaining the temperature at 0 °C. The addition is accompanied by gas evolution.

Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting

material.

Workup: The reaction is quenched by the careful addition of acetone. The solvent is

evaporated, and the residue is partitioned between ethyl acetate and water. The organic
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layer is washed with brine, dried over Na₂SO₄, and concentrated.

Purification: The crude product is purified by flash chromatography to yield methyl 5-

hydroxyhept-6-enoate.

Data Summary
Substrate

Reducing
Agent

Solvent Temperature Yield (%)

Methyl 5-

oxohept-6-

enoate

NaBH₄ MeOH 0 °C >95

Transformation Logic
Methyl 5-oxohept-6-enoate

(Ketone + Ester)

Methyl 5-hydroxyhept-6-enoate
(Alcohol + Ester)

Selective Reduction

NaBH₄, MeOH, 0 °C
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To cite this document: BenchChem. [Application Notes and Protocols: Reactions of Methyl 5-
oxohept-6-enoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15478925#reactions-of-methyl-5-oxohept-6-enoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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